2-(2-Nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-2-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a nitrobenzyl group and a tert-butyl ester moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the piperazine ring.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of nitrobenzyl alcohol.
Reduction: Formation of aminobenzyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
®-2-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-BUTENEDIOIC ACID COMPOUND WITH (2R)-1-BENZYL-N-{3-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]PROPYL}-2-PIPERIDINECARBOXAMIDE
- Organochlorine compounds
Uniqueness
®-2-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzyl group and piperazine ring provide a versatile platform for chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23N3O4 |
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Molecular Weight |
321.37 g/mol |
IUPAC Name |
tert-butyl 2-[(2-nitrophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-17-11-13(18)10-12-6-4-5-7-14(12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 |
InChI Key |
YKMPYFVMEXGUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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